Regioisomeric Differentiation: Impact on Conformation and Predicted Physicochemical Properties vs. 4-(Oxan-2-yl)oxane-2,6-dione
The sole structural differentiator between the target compound and its closest cataloged analog, 4-(Oxan-2-yl)oxane-2,6-dione (CAS 2229240-50-8), is the position of the ether linkage on the tetrahydropyran substituent (4-yl vs. 2-yl) [1]. This regioisomerism results in distinct spatial arrangements: the 4-yl substituent places the ring oxygen distal to the anhydride core, while the 2-yl substituent positions it proximally. This fundamental difference is expected to alter the molecular shape and the stereoelectronic environment of the anhydride carbonyls, influencing their reactivity. No direct experimental comparative data (e.g., NMR kinetics, X-ray) between these two isomers has been identified in the literature.
| Evidence Dimension | Regioisomeric Structural Identity |
|---|---|
| Target Compound Data | 4-(Tetrahydro-2H-pyran-4-yl)oxane-2,6-dione; CAS 2228879-98-7 |
| Comparator Or Baseline | 4-(Tetrahydro-2H-pyran-2-yl)oxane-2,6-dione; CAS 2229240-50-8 |
| Quantified Difference | Qualitative difference: substitution at the 4-position vs. the 2-position of the oxane ring. Both share the same formula (C10H14O4) and molecular weight (198.22 g/mol), making them true isomers. |
| Conditions | Structural identity comparison based on CAS registry and chemical databases. |
Why This Matters
In procurement for structure-activity relationship (SAR) studies, the purchase of the correct regioisomer is critical; using the 2-yl analog would introduce a different pharmacophore geometry, likely invalidating any biological activity data derived from the core scaffold.
- [1] ChemSrc. 4-(Oxan-4-yl)oxane-2,6-dione. CAS 2228879-98-7. Available at: https://m.chemsrc.com/baike/3127628.html View Source
